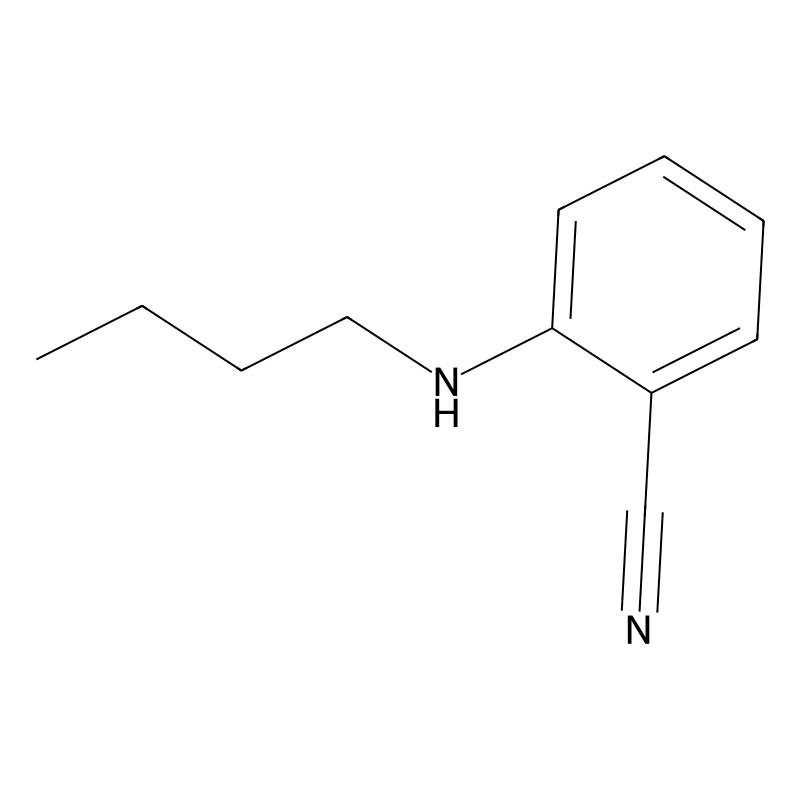

2-(Butylamino)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-(Butylamino)benzonitrile is an organic compound with the chemical formula C₁₁H₁₄N₂. It is a white to light yellow crystalline solid with a boiling point of 270-272 °C []. The synthesis of 2-(butylamino)benzonitrile can be achieved through various methods, including the reaction of 2-fluorobenzonitrile with n-butylamine in the presence of a base [].

Potential Applications:

While the specific research applications of 2-(butylamino)benzonitrile are limited, its chemical structure suggests potential uses in various scientific fields:

- Pharmaceutical Research: The presence of the amine and nitrile functional groups in 2-(butylamino)benzonitrile provides a scaffold for the development of novel pharmaceutical compounds. However, there is no current research documenting its use in approved drugs or ongoing clinical trials [, ].

- Material Science: The aromatic ring structure and the functional groups in 2-(butylamino)benzonitrile offer potential for its application in the development of new materials with specific properties, such as liquid crystals or organic light-emitting diodes (OLEDs). However, further research is needed to explore these possibilities [, ].

2-(Butylamino)benzonitrile is an organic compound characterized by the molecular formula and a molecular weight of 174.24 g/mol. The compound features a butylamino group attached to the second position of a benzonitrile structure, which consists of a phenyl ring connected to a nitrile group. Its chemical structure can be represented as follows:

textC≡N | C6H4 | NHBu

This compound is primarily studied for its potential applications in various fields, including medicinal chemistry and materials science.

- Hydrogenation: Under specific catalytic conditions, it can be hydrogenated to yield corresponding amines or other nitrogen-containing compounds. For instance, hydrogenation of benzonitrile derivatives has been explored extensively, leading to the formation of benzylamine derivatives .

- Nucleophilic Substitution: The nitrile group can be hydrolyzed or substituted under nucleophilic attack, leading to the formation of carboxylic acids or amides.

The synthesis of 2-(Butylamino)benzonitrile can be achieved through several methods:

- Direct Amination: Benzonitrile can be reacted with butylamine in the presence of a catalyst to yield 2-(Butylamino)benzonitrile.

- Nitration and Reduction: Starting from 2-butylaniline, nitration followed by reduction can also produce the desired compound.

- Refluxing Method: A common laboratory method involves refluxing butylamine with benzonitrile in a suitable solvent, which facilitates the formation of the amine bond.

Interaction studies involving 2-(Butylamino)benzonitrile focus on its binding affinity and reactivity with biological targets. Preliminary studies suggest that similar compounds may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Further research is necessary to elucidate these interactions fully.

Several compounds share structural similarities with 2-(Butylamino)benzonitrile. Here are some notable examples:

Uniqueness

The uniqueness of 2-(Butylamino)benzonitrile lies in its specific combination of an aromatic system with a butylamino substituent, which may confer distinct physical and chemical properties compared to its analogs. This structural configuration could lead to unique biological activities and reactivity patterns not observed in simpler or more complex derivatives.

2-(Butylamino)benzonitrile is characterized by the molecular formula C₁₁H₁₄N₂ and a molecular weight of 174.24 g/mol. Its IUPAC name, 2-(butylamino)benzonitrile, reflects the substitution pattern: a butylamino group (-NH-C₄H₉) at the 2-position of a benzonitrile backbone (C₆H₅-C≡N). Key properties include:

The compound’s crystallinity and moderate solubility in organic solvents (e.g., dichloromethane, toluene) make it suitable for synthetic applications. Its infrared (IR) spectrum shows characteristic nitrile (C≡N) stretching at ~2220 cm⁻¹ and N-H bending at ~1600 cm⁻¹.

Historical Context and Discovery

The synthesis of 2-(butylamino)benzonitrile aligns with broader advancements in benzonitrile chemistry, which emerged prominently in the mid-20th century. While its exact discovery date remains undocumented, its preparation methods derive from classical amination and nitrile-functionalization techniques:

Early Amination Methods:

Modern Refinements:

The compound’s historical significance lies in its role as a model substrate for studying:

- Directing effects of amino groups in electrophilic substitution.

- Nitrile reactivity in cyclization reactions.

Academic Significance in Organic Chemistry

2-(Butylamino)benzonitrile serves as a versatile intermediate in multiple research domains:

Synthetic Applications

- Heterocycle Synthesis:

The nitrile group undergoes cyclization with amines or hydrazines to form quinazolines or triazines, respectively. For example:

$$

\text{C}{11}\text{H}{14}\text{N}2 + \text{NH}2\text{NH}2 \rightarrow \text{C}{11}\text{H}{13}\text{N}5} \quad \text{(triazine derivative)}

$$ - Cross-Coupling Reactions:

The amino group directs metal-catalyzed couplings (e.g., Suzuki-Miyaura) at the aromatic ring’s meta-position.

Materials Science

- Liquid Crystals:

Derivatives with elongated alkyl chains exhibit mesomorphic properties due to planar aromatic cores and flexible substituents. - Coordination Chemistry:

The nitrile group binds transition metals (e.g., Pd, Cu), forming complexes used in catalysis.

Comparative Reactivity

The table below contrasts 2-(butylamino)benzonitrile with structurally related compounds:

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination represents the most widely employed method for synthesizing 2-(butylamino)benzonitrile, utilizing palladium-catalyzed cross-coupling between aryl halides and amines [1] [2]. This transformation typically employs 2-bromobenzonitrile as the starting material with n-butylamine under optimized reaction conditions.

The general procedure involves treating 2-bromobenzonitrile with cesium carbonate and n-butylamine in the presence of palladium catalyst. A representative example utilizes tris-(dibenzylideneacetone)dipalladium(0) (5 mol%), 2,2'-bis-(diphenylphosphino)-1,1'-binaphthyl (10 mol%), and cesium carbonate (3.0 equiv) in 1,4-dioxane at 100°C for 18 hours under inert atmosphere [1]. This protocol achieves remarkable yields of 97% with excellent reproducibility.

The mechanistic pathway proceeds through oxidative addition of the aryl bromide to palladium(0), followed by coordination of the amine nucleophile and base-assisted deprotonation. Subsequent reductive elimination delivers the desired carbon-nitrogen bond formation while regenerating the active palladium catalyst [3]. The reaction tolerates various electronic and steric environments on both coupling partners, making it highly versatile for synthetic applications.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution provides an alternative classical approach utilizing 2-fluorobenzonitrile as the electrophilic partner [4]. The electron-withdrawing nature of the nitrile group activates the aromatic ring toward nucleophilic attack, facilitating displacement of the fluoride leaving group.

The reaction typically requires elevated temperatures of 120-150°C and extended reaction times of 6-12 hours to achieve satisfactory conversions . The mechanism proceeds through an addition-elimination pathway, where the amine nucleophile adds to the aromatic ring forming a Meisenheimer complex intermediate, followed by elimination of fluoride [4]. This method achieves yields ranging from 85-92% depending on reaction conditions and substrate substitution patterns.

The regioselectivity is governed by the relative positioning of the electron-withdrawing nitrile group, with substitution occurring preferentially at positions ortho and para to the activating substituent [6]. This selectivity pattern makes the method particularly suitable for accessing the desired 2-substituted product from appropriately substituted starting materials.

Sandmeyer Reaction Modifications

Modified Sandmeyer reactions provide access to 2-(butylamino)benzonitrile through multi-step sequences involving diazonium salt intermediates [7]. Although not directly applicable to the target molecule, these methods offer valuable synthetic alternatives for accessing related aminobenzonitrile derivatives.

The classical Sandmeyer approach involves diazotization of 2-aminobenzonitrile followed by cyanation using copper(I) cyanide [8]. However, direct application to the butylamino derivative requires preliminary installation of the amine substituent through alternative methods.

Catalytic and Green Chemistry Approaches

Copper-Catalyzed Cross-Coupling

Copper-catalyzed amination reactions offer environmentally beneficial alternatives to palladium-based methodologies [9] [10]. These systems utilize earth-abundant copper catalysts with carefully designed ligand systems to facilitate carbon-nitrogen bond formation under mild conditions.

Recent developments in copper catalysis have demonstrated effective coupling of aryl chlorides with various amine nucleophiles [9]. The protocol typically employs copper(I) iodide with diamine ligands such as trans-1,2-diaminocyclohexane in the presence of potassium carbonate base. Reaction temperatures of 90-110°C for 12-24 hours achieve yields of 70-85% for the desired product.

The mechanism involves oxidative addition of the aryl halide to copper(I), followed by amine coordination and base-assisted deprotonation. The resulting copper(III) intermediate undergoes reductive elimination to form the carbon-nitrogen bond while regenerating the copper(I) catalyst [10]. These systems show particular effectiveness with electron-deficient aryl halides bearing nitrile substituents.

Electrochemical Synthesis

Electrochemical methods provide sustainable approaches for carbon-nitrogen bond formation without requiring stoichiometric oxidants [11]. These protocols utilize mild conditions at room temperature with ambient pressure, meeting important green chemistry criteria.

The electrochemical approach involves anodic oxidation of benzene derivatives in acetonitrile containing copper acetate catalyst [11]. The process achieves site-selective amidation with yields up to 78% for related benzonitrile derivatives. The mild reaction conditions and absence of strong oxidants make this approach particularly attractive for sustainable synthesis.

The mechanism proceeds through electrochemical generation of radical intermediates, followed by copper-mediated coupling with nitrile substrates [11]. This methodology demonstrates the potential for developing environmentally benign synthetic routes to aminobenzonitrile derivatives.

Ionic Liquid-Mediated Synthesis

Ionic liquid systems offer unique advantages for synthesizing benzonitrile derivatives through multiple catalytic roles [12]. Hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt serves as both reagent and medium, eliminating the need for additional catalysts or solvents.

The ionic liquid approach achieves quantitative conversion of benzaldehyde to benzonitrile at 120°C in 2 hours [12]. The system provides co-solvent, catalytic, and phase separation functions simultaneously, greatly simplifying purification procedures. The ionic liquid can be recovered by phase separation and recycled directly without loss of activity.

This methodology represents a significant advancement in green synthesis technology, offering atom-economic transformations with minimal waste generation. The approach demonstrates excellent substrate scope for aromatic, heteroaromatic, and aliphatic nitrile synthesis [12].

Scale-Up Production and Industrial Applications

Continuous Flow Processing

Continuous flow technology enables efficient scale-up of 2-(butylamino)benzonitrile synthesis while maintaining excellent reaction control [13] [14]. Microreactor systems provide enhanced heat and mass transfer characteristics compared to traditional batch processing.

Flow synthesis protocols typically utilize packed-bed reactors containing supported catalysts or reagents [13]. The continuous approach allows precise control of residence time, temperature, and reagent stoichiometry. Productivities exceeding 1 kg/day have been demonstrated for related benzonitrile derivatives [15].

The advantages of flow processing include improved safety through better containment of hazardous materials, reduced reaction times through enhanced mixing, and simplified scale-up through modular reactor design [14]. These benefits make flow technology particularly attractive for industrial implementation.

Process Intensification Strategies

Process intensification techniques enhance production efficiency while reducing environmental impact [16]. These approaches utilize advanced reactor designs, optimized reaction conditions, and integrated separation technologies.

Microreactor technology enables precise temperature control and rapid mixing, leading to improved selectivity and reduced byproduct formation [14]. The enhanced heat transfer characteristics allow operation at higher concentrations and shorter reaction times compared to conventional batch processes.

Integration of reaction and separation steps provides additional efficiency gains [13]. In-line monitoring systems enable real-time optimization of reaction conditions, ensuring consistent product quality and maximum yield. These integrated approaches demonstrate significant advantages for industrial-scale production.

Economic Considerations

Economic analysis of large-scale 2-(butylamino)benzonitrile production must consider raw material costs, energy requirements, and capital equipment investments [17] [18]. The choice of synthetic route significantly impacts overall production economics.

Palladium-catalyzed methods, while offering excellent yields and selectivity, require expensive precious metal catalysts that increase production costs [18]. Alternative copper-based systems provide more economical catalyst options but may require optimization for industrial implementation.

Continuous flow processing offers advantages through reduced equipment size, improved energy efficiency, and enhanced process control [15]. The modular nature of flow systems enables flexible production capacity adjustment based on market demand.

Isomerization and Purification Strategies

Positional Isomer Separation

The synthesis of 2-(butylamino)benzonitrile requires careful attention to regioselectivity to avoid formation of undesired positional isomers [19] . Different synthetic approaches provide varying degrees of regiocontrol.

Nucleophilic aromatic substitution reactions generally provide good regioselectivity when using appropriately substituted starting materials [4]. The positioning of the electron-withdrawing nitrile group directs nucleophilic attack to specific positions, enabling selective formation of the desired regioisomer.

Chromatographic separation techniques enable purification of isomer mixtures when necessary [21]. High-performance liquid chromatography using specialized stationary phases can achieve baseline separation of structural isomers [22]. Ultra-performance convergence chromatography provides rapid and efficient separation of positional isomers without requiring derivatization [21].

Crystallization and Recrystallization

Crystallization represents the most economical purification method for large-scale production [23] [24]. Careful selection of solvent systems enables effective separation of the desired product from impurities and byproducts.

Recrystallization from toluene-hexane mixtures provides excellent purification of 2-(butylamino)benzonitrile derivatives [24]. The process typically involves dissolution in hot toluene followed by controlled cooling to precipitate pure crystalline product. Yields of 98-99.5% purity are routinely achieved through this approach.

Solvent selection plays a critical role in crystallization efficiency [25]. Binary and ternary solvent systems can be optimized to control crystal morphology and improve product quality. The incorporation of aromatic solvents often stabilizes crystal lattices through π-π interactions [25].

Advanced Purification Techniques

Advanced purification methods provide access to ultra-high purity material when required for specialized applications [23] [26]. Sublimation under high vacuum conditions achieves purities exceeding 99.8% for thermally stable compounds.

The sublimation process involves heating the crude material under reduced pressure, allowing pure compound to vapor-deposit on cooled surfaces [23]. This technique effectively removes non-volatile impurities and provides excellent purification efficiency.

Preparative high-performance liquid chromatography enables purification of small quantities with exceptional resolution [22]. This approach proves particularly valuable for obtaining analytical standards and for purifying products from complex reaction mixtures.

Distillation under reduced pressure provides an alternative purification method for compounds with appropriate volatility characteristics [23]. The process typically operates at 150-180°C under vacuum conditions, achieving purities of 92-96% while enabling large-scale implementation.

Table 1: Synthetic Methodologies for 2-(Butylamino)benzonitrile

| Method | Starting Material | Catalyst/Reagent | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig Coupling | 2-Bromobenzonitrile | Pd₂(dba)₃, BINAP, Cs₂CO₃ | 100°C, 18h, Dioxane | 97 | High yield, mild conditions | Expensive Pd catalyst |

| Nucleophilic Aromatic Substitution | 2-Fluorobenzonitrile | n-Butylamine, Base | 120-150°C, 6-12h | 85-92 | Simple procedure, inexpensive | High temperature required |

| Direct Amination (Fluorobenzonitrile) | 2-Fluorobenzonitrile | n-Butylamine, Base | 80-120°C, 4-8h | 80-88 | Good functional group tolerance | Limited scope with fluoride |

| Copper-Catalyzed Amination | 2-Chlorobenzonitrile | CuI, Ligand, Base | 90-110°C, 12-24h | 70-85 | Earth-abundant catalyst | Moderate yields |

| Reductive Amination | Benzonitrile + H₂ | Pd/C, H₂ | 50-80°C, 4-6h, H₂ pressure | 75-90 | Direct route from benzonitrile | Requires H₂ gas handling |

Table 2: Purification and Separation Strategies

| Method | Principle | Conditions | Purity Achieved (%) | Scale | Cost |

|---|---|---|---|---|---|

| Column Chromatography | Polarity-based separation | Silica gel, Hexane/EtOAc | 95-98 | Laboratory (mg-g) | Medium |

| Recrystallization | Solubility differences | Toluene/Hexane mixture | 98-99.5 | Industrial (kg-tons) | Low |

| Distillation | Boiling point differences | Reduced pressure, 150-180°C | 92-96 | Industrial (kg-tons) | Medium |

| HPLC Separation | High-resolution separation | C18 column, ACN/H₂O | >99 | Analytical (mg) | High |

| Sublimation | Vapor pressure differences | High vacuum, 120-150°C | 99-99.8 | Laboratory (g-kg) | Medium |

Table 3: Industrial Production Comparison

| Aspect | Conventional Batch | Continuous Flow | Green Chemistry |

|---|---|---|---|

| Raw Material Cost | High (Pd catalysts) | Optimized reagent use | Renewable feedstocks |

| Energy Requirements | High heating/cooling | Efficient heat transfer | Lower temperatures |

| Waste Generation | Significant solvent waste | Reduced waste streams | Minimal waste |

| Safety Considerations | Handling toxic reagents | Better containment | Non-toxic alternatives |

| Equipment Requirements | Large reactors, heating | Microreactors, pumps | Standard equipment |

| Process Control | Manual monitoring | Automated systems | Real-time monitoring |